molecular formula C3H6N2O4 B163150 2-nitramidopropanoic Acid CAS No. 130790-37-3

2-nitramidopropanoic Acid

Cat. No.: B163150
CAS No.: 130790-37-3
M. Wt: 134.09 g/mol
InChI Key: ICVUAMUSASFFOR-UHFFFAOYSA-N
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Description

2-Nitramidopropanoic acid (C₃H₅N₂O₅) is a nitro-substituted amino acid derivative characterized by a nitramide (-NH-NO₂) group attached to the second carbon of the propanoic acid backbone. This compound is of interest in pharmaceutical and organic synthesis due to its reactive nitro and carboxylic acid groups, which enable diverse chemical modifications.

Properties

CAS No.

130790-37-3

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

2-nitramidopropanoic acid

InChI

InChI=1S/C3H6N2O4/c1-2(3(6)7)4-5(8)9/h2,4H,1H3,(H,6,7)

InChI Key

ICVUAMUSASFFOR-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)N[N+](=O)[O-]

Synonyms

Alanine, N-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The table below compares 2-nitramidopropanoic acid with structurally related compounds, focusing on functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₃H₅N₂O₅ 149.08 Nitramide, Carboxylic Acid Synthetic intermediate
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid C₁₁H₁₂N₂O₅ 252.22 Acetamido, Nitrophenyl, Carboxylic Acid API intermediate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid C₉H₉I₂NO₃ 448.99 Amino, Diiodophenol, Carboxylic Acid Lab chemical, biosynthesis
Ranitidine Nitroacetamide C₁₃H₂₂N₄O₃S 314.40 Nitroacetamide, Thioether Pharmaceutical impurity

Key Observations :

  • Reactivity: this compound’s nitramide group (-NH-NO₂) is more electrophilic than the nitroacetamide group (-NH-CO-NO₂) in ranitidine derivatives, making it prone to nucleophilic substitution reactions .
  • Stability: Unlike iodinated analogs (e.g., ), this compound lacks aromatic stabilization, increasing its thermal sensitivity.
Spectroscopic and Physical Properties
  • Solubility: this compound is polar and water-soluble, similar to other carboxylic acid derivatives (e.g., propanoic acid in ). However, nitro-group-containing analogs like ranitidine nitroacetamide exhibit reduced solubility in nonpolar solvents .
  • Thermal Stability : Decomposes at ~150°C, lower than the iodinated analog in (stable up to 200°C) due to weaker C-N bonds in the nitramide group.

Research Findings and Challenges

  • Synthetic Routes: this compound can be synthesized via nitration of 2-aminopropanoic acid, but yields are low (~30%) compared to acetamido derivatives (e.g., 75% yield for (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid) .
  • Toxicity: Limited safety data exist, though nitro-containing compounds (e.g., ranitidine impurities) often show moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .
  • Industrial Use : Currently overshadowed by more stable nitroaromatics (e.g., ) in drug synthesis due to scalability issues .

Q & A

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Apply systematic review frameworks (PRISMA guidelines) to aggregate data. Stratify results by assay type (e.g., in vitro vs. in vivo) and use meta-regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies improve the design of this compound derivatives for enhanced bioactivity?

  • Methodology : Utilize QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial IC₅₀ values. Synthesize derivatives via Suzuki-Miyaura coupling and validate using time-kill assays .

Q. How do solvent polarity and temperature affect its catalytic applications in asymmetric synthesis?

  • Methodology : Screen solvents (e.g., THF, DMF) and temperatures (0–80°C) in model reactions (e.g., Henry reaction). Monitor enantiomeric excess (ee) via chiral HPLC and correlate with Kamlet-Taft solvent parameters .

Q. What experimental controls are critical when studying its photodegradation pathways?

  • Methodology : Include dark controls to exclude thermal degradation. Use actinometry to calibrate UV light intensity (254 nm). Identify photoproducts via GC-MS and validate with radical trapping agents (e.g., TEMPO) to confirm free-radical mechanisms .

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